molecular formula C12H12F2O3 B133293 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde CAS No. 151103-09-2

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Cat. No.: B133293
CAS No.: 151103-09-2
M. Wt: 242.22 g/mol
InChI Key: AHVVCELVGCPYGI-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is an organic compound characterized by the presence of a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate base and a halogenating agent to form cyclopropylmethoxy halide.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.

    Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be achieved through a Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

    Reduction: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)benzaldehyde: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    4-(Difluoromethoxy)benzaldehyde:

Uniqueness

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is unique due to the presence of both cyclopropylmethoxy and difluoromethoxy groups, which confer distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVVCELVGCPYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597012
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151103-09-2
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151103-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

To a mixture of 4-difluoromethoxy-3-hydroxy-benzaldehyde (5.0 g, 27 mmol) and potassium carbonate (5.5 g, 40 mmol) in dimethylformamide (30 ml) under inert atmosphere at 60° C. was added bromoethylcyclopropane (5 g, 37 mmol). The mixture was stirred and heated at 65° C. After 1.5 hour, the mixture was allowed to cool and was filtered. The filtrate was concentrated under reduced pressure. The mixture was extracted with ethyl acetate (2×25 ml) and water (25 ml). The organic layer was washed with water (25 ml), brine (25 ml) and dried over magnesium sulfate. The solvent was removed in vacuo to give 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde as an oil (6.4 g, 100%). 1HNMR (CDCl3): δ 0.38–0.44 (m, 2H), 0.62–0.75 (m, 2H), 1.15–1.36 (m, 1H), 3.98 (d, J=4.5 Hz, 2H), 6.78 (t, JH-F=75 Hz, 1H), 7.30–7.50 (m, 3H), 9.96 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of K2CO3 (1.05 eq), 4.86 g of KI (0.1 eq) and 220 mL of dimethylsulphoxide (DMSO) were loaded in a reactor. The mixture was heated at 70° C. and kept for 1 h. A mixture previously prepared of 42.65 g of bromomethyl cyclopropane (1.08 eq) and 110 mL of DMSO was added for 1 hour. The reaction was kept for 3 h at 70° C., and then cooled at room temperature. Once the temperature was reached, 375 mL of toluene was added. The suspension was filtered to remove the remaining K2CO3, and then it was cooled at 0-5° C., and 375 mL of deionised water were loaded. The phases were separated and the organic phase was washed twice with 55 mL of deionised water. The solvent was removed at reduced pressure, obtaining 70 g (yield 99%) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde as a viscous yellowish fluid.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
42.42 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
42.65 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-(difluoromethoxy)-3-hydroxybenzaldehyde (18.4 g, 98 mmol) in DMF (200 ml), potassium carbonate (29.7 g, 215 mmol) and KI (16.3 g, 98 mmol) were added followed by (bromomethyl)cyclopropane (14.28 ml, 148 mmol), and the resulting suspension was stirred at RT for 24 hours. The mixture was poured into water (800 ml) and extracted with diethyl ether (3×300 ml); the combined organic layers were dried over Na2SO4 and the solvent was removed under vacuum affording 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (22.5 g, 93 mmol, 94.8% yield, MS/ESI+ 243.1 [MH]+). This product was used without purification.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Customer
Q & A

Q1: What is the significance of the preparation method described in the research papers for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde?

A: The research papers highlight a novel, efficient, and environmentally friendly approach to synthesizing this compound [, ]. This method utilizes readily available starting materials like 3-halogeno-4-hydroxybenzaldehyde and proceeds through well-defined steps involving etherification and oxidation reactions [, ]. The significance lies in its improved selectivity, high yield, and use of less hazardous reagents compared to previous methods. This makes the process more suitable for industrial production while minimizing environmental impact.

Q2: What are the advantages of the synthetic route described in the research for large-scale production of Roflumilast?

A2: The synthetic route detailed in the research offers several advantages for scaling up Roflumilast production:

  • High Yield and Purity: The method achieves high yields of the desired intermediate, this compound, and minimizes the formation of unwanted byproducts, resulting in a purer final product [, ].
  • Cost-Effectiveness: The use of readily available and affordable starting materials and reagents contributes to a more cost-effective production process [].
  • Operational Simplicity: The reactions involved are relatively straightforward to perform and don't require complex procedures or specialized equipment, simplifying large-scale operations [].
  • Environmental Friendliness: The use of less toxic reagents and solvents minimizes the environmental impact of the production process, aligning with green chemistry principles [].

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